molecular formula C10H20ClNO3 B1528997 Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride CAS No. 1798746-61-8

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride

Cat. No. B1528997
CAS RN: 1798746-61-8
M. Wt: 237.72 g/mol
InChI Key: IWEANEGLBJUESV-UHFFFAOYSA-N
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Description

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 1798746-61-8 . It has a molecular weight of 237.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 237.73 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Medicine: Pharmaceutical Intermediates

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride: is utilized as a pharmaceutical intermediate in the synthesis of various medicinal compounds. Its structure is amenable to further chemical modifications, making it a valuable starting material for the development of new therapeutic agents .

Agriculture: Synthesis of Agrochemicals

In the agricultural sector, this compound serves as a precursor in the synthesis of agrochemicals. Its reactivity can be harnessed to create products that protect crops from pests and diseases, contributing to improved yield and food security .

Material Science: Polymer Research

The applications in material science include the development of novel polymers. The compound’s functional groups allow for its incorporation into larger molecular frameworks, which can lead to the creation of new materials with desirable properties like increased durability or biodegradability .

Environmental Science: Eco-friendly Solvents

Researchers are exploring the use of Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride in the formulation of eco-friendly solvents. These solvents aim to reduce environmental impact by being less toxic and more easily degradable than traditional solvents .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound can be used as a standard or a reagent in chromatographic techniques. Its well-defined properties aid in the calibration of equipment and the accurate analysis of complex mixtures .

Biochemistry: Enzyme Inhibition Studies

The compound finds use in biochemistry for enzyme inhibition studies. By interacting with specific enzymes, it helps in understanding their mechanisms and can lead to the discovery of inhibitors that regulate biological pathways .

Pharmacology: Drug Design

In pharmacology, Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is involved in the design of new drugs. Its molecular structure can be modified to interact with various biological targets, aiding in the treatment of diseases .

Industrial Applications: Catalyst Development

Finally, in industrial applications, this compound is used in the development of catalysts that facilitate chemical reactions. This can lead to more efficient industrial processes, reducing costs and improving production rates .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Mechanism of Action

The compound’s mode of action, like that of many organic compounds, would depend on its specific molecular interactions with its biological targets. These interactions could cause changes in the conformation or function of the target, leading to downstream effects in various biochemical pathways .

As for pharmacokinetics, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its size, polarity, and solubility. For instance, its ethyl ester group might enhance its lipophilicity, potentially aiding in membrane permeability and absorption .

The result of the compound’s action would depend on the specific biochemical pathways it affects. This could range from the modulation of signal transduction pathways to the inhibition or activation of enzymatic reactions .

Finally, the compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other interacting molecules .

properties

IUPAC Name

ethyl 4-(methoxymethyl)piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEANEGLBJUESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride
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Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride
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Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride
Reactant of Route 4
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride
Reactant of Route 5
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride
Reactant of Route 6
Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride

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